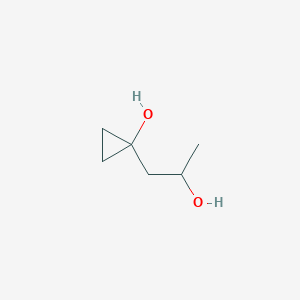

1-(2-Hydroxypropyl)cyclopropanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)cyclopropan-1-ol |

InChI |

InChI=1S/C6H12O2/c1-5(7)4-6(8)2-3-6/h5,7-8H,2-4H2,1H3 |

InChI Key |

XAEAJKZLMUCMLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(CC1)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Hydroxypropyl Cyclopropanol

Strategies for Cyclopropane (B1198618) Ring Formation

The construction of the central cyclopropane ring is a critical step in the synthesis of 1-(2-Hydroxypropyl)cyclopropanol. Several robust methods are employed for this purpose, ranging from concerted cyclopropanation reactions to multi-step sequences involving carbene additions and intramolecular cyclizations.

Cyclopropanation Reactions for Constructing the Core Structure

Direct cyclopropanation of a suitable alkene precursor is a common and efficient strategy. The choice of reagent and reaction conditions is crucial for achieving high yields and stereoselectivity.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert alkenes into cyclopropanes. wikipedia.orgorganicchemistrytutor.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgnumberanalytics.com For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. numberanalytics.com The reaction proceeds via a concerted mechanism, where the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously. wikipedia.orgorganicchemistrytutor.com

A significant advantage of the Simmons-Smith reaction is its tolerance to a wide range of functional groups, including alcohols, which is particularly relevant for the synthesis of hydroxylated cyclopropanes. organic-chemistry.org The presence of a hydroxyl group in an allylic or homoallylic position can direct the cyclopropanation to occur on the same face of the molecule, a feature that can be exploited for stereocontrol. organic-chemistry.org

Modern variants of the Simmons-Smith reaction have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a notable example that can enhance the reactivity of the system. wikipedia.org Other modifications involve using cheaper alternatives to diiodomethane, such as dibromomethane. wikipedia.org

| Reaction | Reagents | Key Features | Reference(s) |

| Simmons-Smith | Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | Stereospecific, wide functional group tolerance | wikipedia.org |

| Furukawa Modification | Diiodomethane (CH₂I₂), Diethylzinc (Et₂Zn) | Increased reactivity | wikipedia.org |

An alternative to the Simmons-Smith reaction involves the addition of a gem-dihalocarbene to an appropriate alkene, followed by reduction of the resulting dihalocyclopropane. Gem-dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), can be generated from haloforms (e.g., chloroform, bromoform) by treatment with a strong base. wikipedia.orgmasterorganicchemistry.com

This two-step approach offers a versatile route to cyclopropanes. researchgate.net The initial cycloaddition of the dihalocarbene to an alkene is often highly efficient. finechem-mirea.ru The subsequent reduction of the carbon-halogen bonds can be achieved using various reducing agents, providing the final cyclopropane structure. This method is particularly useful for synthesizing cyclopropanes that might be difficult to obtain through direct methylene transfer reactions. researchgate.netfinechem-mirea.ru The stereochemistry of the initial addition is also stereospecific. wikipedia.org

| Step | Description | Typical Reagents | Reference(s) |

| 1. Carbene Addition | Addition of a gem-dihalocarbene to an alkene. | CHCl₃, NaOH or KOC(CH₃)₃ | wikipedia.orgmasterorganicchemistry.com |

| 2. Reduction | Removal of halogen atoms from the cyclopropane ring. | Various reducing agents | researchgate.netfinechem-mirea.ru |

Intramolecular cyclization presents another powerful strategy for forming the cyclopropane ring. These methods often involve the formation of a carbanion or a radical intermediate that subsequently attacks a suitable leaving group within the same molecule to close the three-membered ring. organic-chemistry.org For example, a 1,3-dihaloalkane can undergo reductive cyclization with a metal, such as zinc, in what is known as an intramolecular Wurtz reaction. organic-chemistry.org

Another approach involves the intramolecular coupling of two C-H bonds on a gem-dialkyl group, which can be facilitated by a palladium catalyst. organic-chemistry.orgchemrxiv.org These methods can offer high levels of control over the final structure, including the stereochemistry of the cyclopropane ring. Donor-acceptor cyclopropanes can also be synthesized and utilized in intramolecular transformations to build more complex carbocyclic and heterocyclic systems. rsc.org

Introduction and Functionalization of the Hydroxypropyl Moiety

The introduction of the 2-hydroxypropyl group can be achieved either before or after the formation of the cyclopropane ring.

If the hydroxypropyl group is present in the alkene precursor, the cyclopropanation reaction must be compatible with the hydroxyl group. As mentioned, the Simmons-Smith reaction is well-suited for this purpose. organic-chemistry.org

Alternatively, a functional group on the cyclopropane ring can be elaborated to form the desired side chain. For instance, a cyclopropane bearing an ester or a ketone can be reacted with an appropriate organometallic reagent, such as a Grignard reagent or an organolithium compound, to introduce the propyl moiety. youtube.comnih.gov Subsequent functional group manipulations, such as reduction of a ketone, would then yield the final this compound. The addition of organometallic reagents to cyclopropanone (B1606653) precursors or their equivalents is a direct route to tertiary cyclopropanols. chemrxiv.org The Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium alkoxide, can also be used to form cyclopropanols. wikipedia.org

The functionalization can also be achieved through the ring-opening of a precursor. For example, cyclopropanol (B106826) itself is unstable and can rearrange to propanal, indicating the reactivity of the three-membered ring. wikipedia.org However, substituted cyclopropanols can be more stable and serve as versatile intermediates. beilstein-journals.orgacs.org The hydroarylation of cyclopropanes, particularly donor-acceptor cyclopropanes, via ring-opening is a known transformation, though it is less common for monosubstituted cyclopropanes. nih.gov

Direct Functionalization Strategies on the Cyclopropane Core

Directly functionalizing a pre-existing cyclopropane ring to introduce the 2-hydroxypropyl group is a conceptually straightforward yet practically complex approach. The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which must be carefully controlled. wikipedia.org

One potential, though less documented for this specific target, method involves the palladium-catalyzed C-H functionalization of a cyclopropane derivative. rsc.orgnih.gov This strategy would theoretically allow for the coupling of a suitable three-carbon electrophile to a cyclopropanol precursor. However, achieving regioselectivity to form the desired 1-substituted product and preventing undesired side reactions are significant hurdles.

Another approach could involve the reaction of a 1-lithiocyclopropanol or a related organometallic cyclopropane species with propylene (B89431) oxide. This nucleophilic ring-opening of the epoxide would install the desired 2-hydroxypropyl side chain. The success of this method would hinge on the stability of the organometallic cyclopropane intermediate and its reactivity towards the epoxide.

Transformation of Precursor Functionalities for Hydroxypropyl Introduction

A more common and often more efficient strategy involves the transformation of a functional group already present on the cyclopropane ring. This typically involves a two-step process: first, the formation of a carbon-carbon bond to introduce a three-carbon chain, followed by a reduction to generate the secondary alcohol.

A prevalent method for creating substituted cyclopropanols is the Kulinkovich reaction. organic-chemistry.org This reaction utilizes a titanium(IV) isopropoxide catalyst to react an ester with a Grignard reagent, forming a 1-substituted cyclopropanol. organic-chemistry.org For the synthesis of this compound, a suitable precursor ester bearing a protected hydroxyl group or a group that can be readily converted to a hydroxyl group would be required.

Alternatively, the addition of organometallic reagents to 1-acylcyclopropanes can be employed. For instance, the reaction of a 1-acetylcyclopropane with a methylmagnesium halide (Grignard reagent) would yield a tertiary alcohol, which is not the desired product. Therefore, a more elaborate strategy would be necessary. One could envision the Wittig reaction of a 1-formylcyclopropane with a suitable phosphorus ylide to form a propenyl-substituted cyclopropane, followed by hydroboration-oxidation to yield the desired primary alcohol. A subsequent oxidation and Grignard addition would then be needed to form the secondary alcohol.

A more direct route involves the reaction of cyclopropanone ethyl hemiacetal with organometallic reagents. orgsyn.org This versatile intermediate reacts with Grignard reagents to furnish 1-substituted cyclopropanols in high yields. orgsyn.org To synthesize this compound, one could potentially use an allylmagnesium bromide Grignard reagent to introduce a propenyl group, which could then be converted to the 2-hydroxypropyl group via hydroboration-oxidation.

Asymmetric Synthesis of Chiral this compound Enantiomers

The presence of a stereocenter in the 2-hydroxypropyl side chain necessitates the development of asymmetric synthetic methods to obtain enantiomerically pure forms of this compound. These methods are crucial for applications where specific stereoisomers exhibit different biological activities or properties.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed. wikipedia.orgsigmaaldrich.com For the synthesis of chiral this compound, a chiral auxiliary could be attached to a cyclopropane precursor to direct the diastereoselective introduction of the side chain.

For example, an ester of a chiral alcohol, such as 8-phenylmenthol or a trans-2-phenyl-1-cyclohexanol (B1200244) derivative, could be subjected to a Kulinkovich-type reaction. wikipedia.org The steric bulk and chirality of the auxiliary would favor the approach of the reagent from one face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched this compound. Evans oxazolidinones are another class of powerful chiral auxiliaries that have been widely used in stereoselective aldol (B89426) reactions, which could be adapted for the synthesis of precursors to chiral cyclopropanes. wikipedia.org

A temporary stereocenter approach has also been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org This involves an aldol reaction with a chiral auxiliary to create a temporary stereocenter, followed by a directed cyclopropanation and then a retro-aldol reaction to remove the auxiliary and reveal the chiral cyclopropane. rsc.org This methodology could potentially be adapted to generate a chiral cyclopropane precursor for this compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov Several catalytic asymmetric methods for cyclopropanation have been developed. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

For instance, cobalt(II)-catalyzed asymmetric cyclopropanation of olefins with diazoacetates can produce chiral cyclopropane esters with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov These esters can then be further functionalized to introduce the 2-hydroxypropyl side chain. Similarly, rhodium-catalyzed asymmetric cyclopropanation reactions are also well-established. organic-chemistry.org

Another strategy involves the catalytic asymmetric installation of a chiral auxiliary. nih.gov In this approach, a chiral catalyst is used to generate a chiral auxiliary in situ, which then directs a subsequent diastereoselective reaction. nih.gov This method has been successfully applied to the asymmetric cyclopropanation of olefins. nih.gov

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, has emerged as a powerful tool for asymmetric synthesis due to the high stereoselectivity often exhibited by enzymes. nih.govutdallas.edunih.gov

Engineered enzymes, such as myoglobin-based catalysts, have been developed for the stereoselective synthesis of cyclopropanes. nih.gov These biocatalysts can be used to cyclopropanate alkenes with high diastereo- and enantiocontrol. nih.gov A suitable alkene precursor could be designed to undergo biocatalytic cyclopropanation, followed by transformations to yield the desired chiral this compound. For example, the biocatalytic synthesis of cyclopropanol from cyclopropyl (B3062369) methyl ketone has been demonstrated using whole cells of Rhodococcus erythropolis. tudelft.nl This suggests the potential for enzymatic reduction of a ketone precursor.

Chemo- and Regioselective Synthesis Considerations in this compound Preparation

The synthesis of this compound requires careful consideration of both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.

For instance, in the transformation of precursor functionalities, if a molecule contains multiple reactive sites, the reagents and reaction conditions must be chosen to ensure that only the desired functional group is modified. An example of regioselectivity is the Corey-Chaykovsky cyclopropanation of chalcones, which allows for the preparation of 1-acyl-2-arylcyclopropanes. nih.gov In the context of this compound synthesis, if a direct functionalization approach is used, the reaction must be directed to the C1 position of the cyclopropane ring.

The condensation of hydroxamic acids with piperidones has been shown to proceed regioselectively, which is an important consideration in the synthesis of more complex spirocyclic systems. researchgate.net While not directly applicable to the target molecule, this highlights the importance of controlling the reaction outcome. Microwave-assisted synthesis has also been employed to achieve chemo- and regioselective synthesis of complex heterocyclic compounds. mdpi.com

Reactivity and Transformation Pathways of 1 2 Hydroxypropyl Cyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Core

The high ring strain energy of cyclopropanes, estimated to be around 29.0 kcal per mole, makes them susceptible to ring-opening reactions through oxidative addition of a transition metal into one of the C-C bonds, leading to a metallacyclobutane intermediate. wikipedia.org For cyclopropanols specifically, two main reactive pathways are recognized: heterolytic cleavage to form a metal-homoenolate species and the formation of a β-keto radical species. emory.edu The choice of reaction conditions determines which of these intermediates is formed. emory.edu

Under acidic conditions, the hydroxyl group of the cyclopropanol can be protonated, forming a good leaving group. stackexchange.comstackexchange.com This is followed by the cleavage of a carbon-carbon bond in the cyclopropane (B1198618) ring. The regioselectivity of this ring-opening is influenced by the substitution pattern of the cyclopropane. In the case of unsymmetrical cyclopropanols, the more substituted carbon is often the site of nucleophilic attack, a characteristic that suggests a mechanism with significant SN1 character. libretexts.orglibretexts.org

For instance, the acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclic alkenes with alcohol nucleophiles has been investigated. nih.gov While this specific study did not result in the cleavage of the cyclopropane unit itself, it highlights the general principle of acid catalysis in activating ring systems for nucleophilic attack. nih.gov In reactions involving 1-(1'-cycloalkenyl)cyclopropyl sulfonates, facile acid-catalyzed isomerization occurs under mild conditions, demonstrating the ease of ring opening when a stabilizing group is present. nih.gov The mechanism is thought to proceed through the formation of a carbocation intermediate after protonation, which is then attacked by a nucleophile. stackexchange.com

| Reactant | Catalyst/Conditions | Major Product(s) | Reference |

| 1,2-epoxypropane | HCl | 1-chloro-2-propanol | libretexts.org |

| 2-methyl-1,2-epoxypropane | HCl | 2-chloro-2-methyl-1-propanol | libretexts.org |

| 1-(1'-cycloalkenyl)cyclopropyl tosylates | Acid | Isomerized products | nih.gov |

This table illustrates the regioselectivity of acid-catalyzed ring-opening in related epoxide systems, which provides insights into the potential reactivity of 1-(2-Hydroxypropyl)cyclopropanol.

Base-catalyzed ring-opening of cyclopropanols is also a significant transformation pathway. Unlike acid-catalyzed reactions, base-catalyzed openings typically follow an SN2-like mechanism. masterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon of the cyclopropane ring. libretexts.orgyoutube.com The high ring strain of the epoxide, a related three-membered ring system, facilitates this reaction even with a poor leaving group like an alkoxide. libretexts.orgmasterorganicchemistry.com

In the context of this compound, a strong base could deprotonate one of the hydroxyl groups, forming an alkoxide. This internal nucleophile could then attack one of the cyclopropane carbons, leading to a ring-opened product. The regioselectivity would be expected to favor attack at the less substituted carbon of the cyclopropane ring.

| Reactant | Base/Nucleophile | Major Product | Reference |

| 1,2-epoxypropane | NaOCH2CH3 | 1-ethoxy-2-propanol | libretexts.org |

| Asymmetric Epoxide | Basic Methanol | Attack at less substituted carbon | libretexts.org |

This table shows examples from epoxide chemistry that are analogous to the expected behavior of this compound under basic conditions.

Transition metals are powerful catalysts for the activation and ring-opening of cyclopropanes. wikipedia.orgontosight.ai These reactions often proceed through the formation of a metallacyclobutane intermediate resulting from the oxidative addition of the metal into a C-C bond of the cyclopropane ring. wikipedia.org

Various transition metal complexes, particularly those of palladium, rhodium, nickel, and iron, have been employed to catalyze the ring-opening of cyclopropanols and their derivatives. wikipedia.orgmdpi.com For example, palladium catalysts are widely used in cross-coupling reactions due to their high activity, selectivity, and functional group tolerance. mdpi.com Iron salts, being inexpensive and environmentally benign, have also been used to catalyze the oxidative coupling of cyclopropanols. researchgate.net Gold catalysts have been shown to activate α-hydroxy cyclopropanes for ring-opening reactions with nucleophiles.

The regioselectivity and stereoselectivity of metal-catalyzed ring-opening reactions are often highly controlled. The coordination of the metal to a functional group on the cyclopropane, such as the ketone in cyclopropylketones, can direct the oxidative addition to a specific C-C bond. wikipedia.org In the palladium-catalyzed hydrostannation of cyclopropenes, the addition across the double bond is controlled by steric factors, proceeding from the least hindered face. acs.org Mechanistic studies on tandem Heck-cyclopropane ring-opening reactions have shown that the hydroxyl groups play a crucial role in governing the regio- and stereoselectivity of the transformation. nih.gov

| Catalyst System | Substrate Type | Key Feature | Reference |

| PdCl2(CH3CN)2, NaI, or Pd(PPh3)4 | 2-Methylene- or alkylidenecyclopropanyl ketones | Catalyst-dependent product formation | acs.org |

| Iron salt and air | Enamides and cyclopropanols | Stereoselective synthesis of alkylated enamides | researchgate.net |

| Au(III) catalyst | 1-cyclopropyl-2-yn-1-ols and nucleophiles | Complete regio- and stereoselectivity to (Z)-conjugated enynes |

This table highlights the diverse outcomes and high selectivity achievable in metal-catalyzed ring-opening reactions of cyclopropane derivatives.

The ring-opening of cyclopropanols can also be initiated by radical species, leading to the formation of β-keto radicals. nih.govnih.gov These radicals are versatile intermediates that can participate in a variety of subsequent reactions. Single-electron oxidation of cyclopropanols is a common method for generating these β-keto radicals. nih.govnih.gov

Manganese(III) salts are effective oxidants for the generation of β-keto radicals from cyclopropanols, which can then be trapped by various radical acceptors. nih.govnih.gov Visible light-mediated photoredox catalysis provides another mild and efficient method for the radical-mediated ring-opening isomerization of cyclopropanols to linear ketones. researchgate.net Iron-catalyzed reactions of cyclopropanols with alkenes and tert-butyl hydroperoxide (TBHP) also proceed through a radical pathway to synthesize 5-oxo peroxides. nih.gov

| Initiator/Catalyst | Substrate/Reactants | Intermediate | Key Outcome | Reference |

| Mn(III) | Cyclopropanols and biaryl isonitriles/N-aryl acrylamides | β-keto radical | Synthesis of phenanthridines and oxindoles | nih.govnih.gov |

| Visible light/diphenyl disulfide | Cyclopropanols | Alkoxy radical | Isomerization to linear ketones | researchgate.net |

| Iron catalyst/TBHP | Cyclopropanols and alkenes | β-carbonyl fragment and peroxy unit | Synthesis of 5-oxo peroxides | nih.gov |

This table summarizes different approaches for the radical-mediated ring-opening of cyclopropanols and the resulting synthetic applications.

Metal-Catalyzed Ring-Opening Reactions

Reactions Involving the Hydroxypropyl Functional Group

The secondary hydroxyl group on the propyl side chain is a prime site for various chemical modifications, including oxidation, derivatization for protection or further transformation, and elimination reactions.

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol of this compound can be selectively oxidized to the corresponding ketone, 1-(2-oxopropyl)cyclopropanol. This transformation can be achieved using a variety of modern oxidizing agents that are mild enough to avoid the opening of the strained cyclopropanol ring.

A relevant example is the oxidation of a structurally similar hydroxyethylcyclopropane derivative, which was successfully converted to the corresponding aldehyde using tetrapropylammonium (B79313) perruthenate (TPAP) as the catalyst with N-methylmorpholine N-oxide (NMO) as the co-oxidant. google.com This method is known for its high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral and mild conditions.

Table 1: Representative Oxidation Conditions for Hydroxyalkylcyclopropanes

| Oxidizing Agent System | Substrate Type | Product | Notes | Reference |

| TPAP, NMO | Secondary alcohol on a cyclopropane side chain | Ketone | Mild and selective oxidation. | google.com |

| Dess-Martin Periodinane | Primary or secondary alcohol | Aldehyde or Ketone | Often used for sensitive substrates. | |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Primary or secondary alcohol | Aldehyde or Ketone | Requires low temperatures to avoid side reactions. |

This table presents generally applicable oxidation methods; specific application to this compound would require experimental validation.

Derivatization and Protection Strategies for the Hydroxyl Group (e.g., Etherification, Esterification)

To facilitate multi-step syntheses or to modify the compound's properties, the secondary hydroxyl group can be derivatized. Common strategies include the formation of ethers and esters, which also serve as protecting groups to prevent unwanted reactions of the hydroxyl moiety.

Etherification: The hydroxyl group can be converted into an ether, such as a benzyl (B1604629) ether or a silyl (B83357) ether. For instance, reaction with benzyl bromide in the presence of a base like sodium hydride would yield the corresponding benzyl ether. Silyl ethers, such as a tert-butyldimethylsilyl (TBDMS) ether, can be formed using TBDMS chloride and an amine base like imidazole. These protecting groups can be selectively removed under specific conditions (e.g., hydrogenolysis for benzyl ethers, fluoride (B91410) ions for silyl ethers).

Esterification: Esterification can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For example, treatment with acetyl chloride or acetic anhydride would yield the acetate (B1210297) ester. These ester groups can be readily cleaved by hydrolysis under acidic or basic conditions.

Dehydration and Rearrangement Reactions of the Hydroxypropyl Moiety

Under acidic conditions, the secondary alcohol can undergo dehydration to form an alkene. The elimination of water from this compound would likely lead to the formation of 1-(prop-1-en-2-yl)cyclopropanol or 1-(prop-2-en-1-yl)cyclopropanol, depending on the reaction conditions and the stability of the resulting double bond. The formation of the more substituted alkene is generally favored.

The mechanism of dehydration of a β-hydroxycyclopentanone, a related structure, has been shown to proceed through an enolization step followed by water elimination, with the rate-determining step depending on the pH of the solution. nih.gov A similar pathway could be envisioned for the dehydration of the ketone product obtained from the oxidation of this compound.

Concerted Reactions and Molecular Rearrangements of this compound

The strained three-membered ring of the cyclopropanol moiety makes this part of the molecule susceptible to various ring-opening and rearrangement reactions, often triggered by electrophilic or nucleophilic activation.

Electrophilic and Nucleophilic Rearrangements

Electrophilic rearrangements are often initiated by the protonation of a hydroxyl group, followed by the departure of water to form a carbocation. csbsju.edu In the case of this compound, protonation of the cyclopropanol oxygen could lead to ring opening and the formation of a more stable carbocation, which can then be trapped by a nucleophile or undergo further rearrangement.

The Cloke-Wilson rearrangement describes the acid-catalyzed transformation of cyclopropyl (B3062369) ketones into dihydrofurans. nih.gov If this compound is first oxidized to 1-(2-oxopropyl)cyclopropanol, subsequent treatment with acid could induce a Cloke-Wilson rearrangement to furnish a substituted dihydrofuran.

Nucleophilic rearrangements can also occur, where a migrating group moves with its electron pair to an electron-deficient center. curlyarrows.com

Vinylcyclopropane-Cyclopentene Rearrangements (if relevant to derivatives)

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced ring expansion of a vinyl-substituted cyclopropane to a cyclopentene. masterorganicchemistry.com For this rearrangement to be relevant to this compound, the molecule would first need to be converted into a vinylcyclopropane (B126155) derivative.

As mentioned in section 3.2.3, dehydration of the secondary alcohol could yield 1-(prop-1-en-2-yl)cyclopropanol, a vinylcyclopropane derivative. Upon heating, this intermediate could potentially undergo a vinylcyclopropane-cyclopentene rearrangement to form a substituted cyclopentene. The reaction proceeds through a concerted, pericyclic transition state. masterorganicchemistry.com

Table 2: Potential Rearrangement Pathways for this compound and its Derivatives

| Rearrangement Type | Precursor | Key Conditions | Product Type | Reference |

| Cloke-Wilson Rearrangement | 1-(2-Oxopropyl)cyclopropanol | Acid catalysis | Dihydrofuran derivative | nih.gov |

| Vinylcyclopropane-Cyclopentene Rearrangement | 1-(Prop-1-en-2-yl)cyclopropanol | Thermal or photochemical | Cyclopentene derivative | masterorganicchemistry.com |

| Oxidative Ring Opening | This compound | Metal catalyst (e.g., Co(acac)₂), O₂ | Linear enone | nih.gov |

This table outlines plausible rearrangement reactions based on the known reactivity of related cyclopropane systems.

Mechanistic Investigations of 1 2 Hydroxypropyl Cyclopropanol Reactions

Elucidation of Detailed Reaction Pathways and Intermediates

The reactions of 1-(2-Hydroxypropyl)cyclopropanol are primarily dictated by the inherent ring strain of the cyclopropane (B1198618) ring and the presence of the hydroxyl groups. The principal reaction pathway involves the ring-opening of the cyclopropane moiety, which can be initiated under acidic, basic, or radical conditions. pitt.edunih.gov

Under acidic conditions, protonation of the cyclopropanol (B106826) oxygen is expected to be the initial step, followed by the cleavage of a carbon-carbon bond within the ring to relieve ring strain. This process would lead to the formation of a carbocationic intermediate. The position of the carbocation will be influenced by the substituent, in this case, the 2-hydroxypropyl group. The subsequent reaction of this carbocation with a nucleophile, or rearrangement, would yield the final product. For instance, acid-catalyzed ring-opening of monosubstituted cyclopropanes has been shown to proceed via an SN1-type mechanism, leading to the formation of a branched product. nih.gov

In basic media, the reaction is anticipated to proceed through the deprotonation of one of the hydroxyl groups, forming an alkoxide. This could then facilitate an intramolecular ring-opening. For donor-acceptor cyclopropanes, ring-opening under basic conditions via a homo-Michael addition has been observed. rsc.org While this compound is not a classical donor-acceptor cyclopropane, the presence of the hydroxyl groups could influence its reactivity in a similar manner.

Radical-mediated ring-opening is another significant pathway. nih.gov This can be initiated by radical initiators and often involves the formation of a β-keto radical upon cleavage of the cyclopropane ring. In the case of this compound, this would likely lead to the formation of a ketone with the radical centered on a carbon atom of the former ring.

Key Intermediates in Plausible Reaction Pathways:

| Reaction Condition | Proposed Key Intermediates |

| Acidic | Protonated cyclopropanol, Carbocation |

| Basic | Alkoxide, Carbanion (less likely) |

| Radical | Cyclopropyloxy radical, β-keto alkyl radical |

Transition State Analysis and Energy Landscapes

The transition states and energy landscapes of reactions involving this compound are crucial for understanding the selectivity and rate of its transformations. Computational studies on similar cyclopropane derivatives have provided valuable insights into these aspects. rsc.org

For the acid-catalyzed ring-opening, the transition state for the C-C bond cleavage is expected to have significant carbocationic character. The stability of this transition state will determine the regioselectivity of the ring-opening. The 2-hydroxypropyl group, being an electron-donating group, would stabilize a positive charge on the adjacent carbon, influencing which C-C bond of the cyclopropane ring breaks.

In the context of metal-catalyzed reactions, such as those involving Mn(III), computational studies on cyclopropanols have shown that a metal-bound radical mechanism is energetically more favorable than a free radical mechanism. rsc.org The transition states in these pathways involve the interaction of the cyclopropanol with the metal center, leading to a lower activation energy for the ring-opening process.

Kinetic and Thermodynamic Studies of Transformations

The kinetics of the reactions of this compound would be influenced by factors such as temperature, catalyst concentration, and the nature of the solvent. Kinetic studies on related cyclopropane systems have revealed complex rate dependencies. For example, in some radical-catalyzed cycloadditions of vinyl cyclopropanes, a half-order rate dependence on the cyclopropane concentration has been observed, suggesting a dimeric ground state of the substrate. organic-chemistry.org

Hypothetical Thermodynamic Data for Ring-Opening Reactions:

| Reaction Type | ΔH° (kcal/mol) (Estimated) | ΔS° (cal/mol·K) (Estimated) | ΔG° (kcal/mol) (Estimated) |

| Acid-Catalyzed Ring-Opening | -25 to -35 | +5 to +15 | Negative |

| Radical Ring-Opening | -20 to -30 | +10 to +20 | Negative |

Note: These are estimated values based on the general reactivity of cyclopropanes and are not from direct experimental measurements on this compound.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. kit.eduwikipedia.orgyoutube.com In the context of this compound reactions, isotopic labeling could be employed to elucidate the details of the ring-opening and rearrangement processes.

For example, by selectively labeling one of the carbon atoms of the cyclopropane ring with ¹³C, one could track its position in the final product. This would allow for the definitive determination of which C-C bond is cleaved during the ring-opening. Similarly, deuterium (B1214612) labeling of the hydroxyl groups or the propyl chain could provide insights into proton transfer steps and the involvement of these groups in the reaction mechanism.

The synthesis of isotopically labeled cyclopropanes can be achieved through various methods, including biocatalytic approaches using labeled precursors like ¹³C-glycine. nih.gov The analysis of the labeled products is typically performed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. taylorandfrancis.com

Role of Computational Chemistry in Mechanism Prediction and Validation

Computational chemistry, particularly density functional theory (DFT) calculations, plays a pivotal role in predicting and validating the mechanisms of complex organic reactions. rsc.orgnih.gov For this compound, computational methods can be used to:

Model Reaction Pathways: Calculate the geometries and energies of reactants, intermediates, transition states, and products for various possible reaction pathways.

Determine Activation Energies: Predict the energy barriers for different steps, allowing for the identification of the rate-determining step and the most likely reaction mechanism.

Analyze Transition States: Investigate the structure of transition states to understand the factors that control stereoselectivity and regioselectivity.

Simulate Spectroscopic Data: Predict NMR chemical shifts and other spectroscopic properties that can be compared with experimental data to confirm the structure of intermediates and products.

Recent computational studies on Mn(III)-catalyzed reactions of cyclopropanols have successfully elucidated the preference for a metal-bound radical mechanism over a free-radical pathway by comparing the calculated activation barriers. rsc.org Such computational approaches would be invaluable in mapping out the intricate mechanistic details of the reactions of this compound.

Theoretical and Computational Studies of 1 2 Hydroxypropyl Cyclopropanol

Electronic Structure Analysis and Reactivity Prediction

The electronic characteristics of 1-(2-Hydroxypropyl)cyclopropanol are fundamental to understanding its reactivity. Computational models provide a window into the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com For this compound, the HOMO is anticipated to be localized primarily on the oxygen atoms of the two hydroxyl groups due to the presence of lone pair electrons. These regions of high electron density are the most likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the strained cyclopropyl (B3062369) ring and the C-O antibonding orbitals. The strained C-C bonds of the cyclopropane (B1198618) ring contribute to a lower energy LUMO, making the ring susceptible to nucleophilic attack, which could lead to ring-opening reactions. bluffton.eduresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the presence of both electron-donating hydroxyl groups and a strained ring system likely results in a moderate HOMO-LUMO gap, indicative of a molecule that can participate in a variety of chemical transformations.

| Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Oxygen atoms of the hydroxyl groups | Susceptible to electrophilic attack |

| LUMO | Cyclopropyl ring and C-O antibonding orbitals | Prone to nucleophilic attack and ring-opening |

Charge Distribution and Bond Critical Point Analysis

The distribution of electron density within this compound is uneven due to the presence of electronegative oxygen atoms. libretexts.orgresearchgate.net This results in a significant partial negative charge on the oxygen atoms and partial positive charges on the adjacent carbon and hydrogen atoms of the hydroxyl groups. acs.orgkhanacademy.org This charge separation creates a molecular dipole moment and influences the molecule's intermolecular interactions and solubility.

Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the topology of the electron density. researchgate.netnih.gov This analysis identifies bond critical points (BCPs) for each covalent bond. wiley-vch.de For the C-C bonds within the cyclopropyl ring, the BCPs are expected to be displaced from the internuclear axes, indicating the presence of "bent" bonds and significant ring strain. nih.govmasterorganicchemistry.com The electron density at these BCPs would be lower compared to a typical C-C bond in an acyclic alkane, reflecting their weaker and more reactive nature. The analysis of the Laplacian of the electron density at the BCPs can further characterize the nature of the bonds, with a positive value indicating a region of charge depletion typical of covalent bonds.

| Bond Type | Predicted BCP Characteristics | Implication |

|---|---|---|

| C-C (Cyclopropyl) | Displaced from internuclear axis, lower electron density | High ring strain, increased reactivity |

| C-O (Alcohol) | Higher electron density towards oxygen | Polar covalent bond |

| O-H (Alcohol) | Higher electron density towards oxygen | Polar covalent bond, acidic proton |

Conformational Analysis and Energetic Stability

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformers. Understanding these conformations and the energetic barriers between them is crucial for a complete picture of the molecule's behavior.

Identification of Stable Conformers and Interconversion Barriers

Due to the free rotation around the C-C and C-O single bonds, this compound can adopt several conformations. arxiv.orgresearchgate.nettandfonline.com The relative stability of these conformers is determined by a balance of steric hindrance and stabilizing intramolecular interactions. The rotation of the 2-hydroxypropyl side chain and the orientation of the hydroxyl groups will lead to various staggered and eclipsed forms. researchgate.netfiveable.me The most stable conformers are predicted to be those that minimize steric repulsion between the bulky cyclopropyl ring and the methyl group of the side chain, while also allowing for favorable intramolecular interactions.

Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states for interconversion. The energy differences between conformers are typically in the range of a few kcal/mol, and the barriers to rotation are generally low enough for rapid interconversion at room temperature. nih.govlibretexts.org

Intramolecular Interactions and Their Influence on Conformation (e.g., Hydrogen Bonding)

The formation of an intramolecular hydrogen bond can significantly stabilize a particular conformation, even if it is sterically less favorable. nih.govrsc.org For this to occur, the molecule must adopt a conformation where the two hydroxyl groups are in close proximity, which would likely involve the formation of a five- or six-membered ring-like structure. cdnsciencepub.comstackexchange.comosti.gov The strength of this intramolecular hydrogen bond would influence the vibrational frequencies of the O-H bonds, which could be observed experimentally through infrared spectroscopy.

Reaction Pathway Modeling and Energy Profile Calculations

Theoretical modeling can be used to explore potential reaction pathways for this compound, providing insights into reaction mechanisms and predicting the feasibility of different transformations.

One important reaction pathway for alcohols is acid-catalyzed dehydration. researchgate.netnsf.govlibretexts.org For this compound, this could involve the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of an alkene. The regioselectivity of this elimination would depend on the stability of the resulting alkene and the transition state leading to it.

Another significant reaction pathway involves the ring-opening of the cyclopropanol (B106826) moiety. oup.comnih.govbeilstein-journals.orgnih.govoup.com This can be initiated by electrophilic or nucleophilic attack on the strained three-membered ring. For instance, under acidic conditions, protonation of the cyclopropanol oxygen could facilitate ring opening to form a more stable carbocation, which could then be trapped by a nucleophile. Computational modeling of the energy profiles for these pathways would involve calculating the energies of the reactants, intermediates, transition states, and products. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. acs.orgacs.org

| Reaction Pathway | Key Intermediates | Influencing Factors |

|---|---|---|

| Acid-Catalyzed Dehydration | Carbocation | Acid concentration, temperature, stability of resulting alkene |

| Cyclopropanol Ring-Opening | Carbocation or other reactive species | Nature of the attacking reagent (electrophile/nucleophile), solvent |

Theoretical Predictions of Spectroscopic Parameters

Due to the specific and relatively complex structure of this compound, detailed theoretical predictions of its spectroscopic parameters are not extensively available in the public domain. However, by examining computational studies of its core components—the cyclopropanol ring and the hydroxypropyl side chain—we can infer its likely spectroscopic characteristics.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net For a molecule like this compound, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311G++) to optimize the molecular geometry and calculate vibrational frequencies and NMR chemical shifts. mdpi.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its functional groups. Ab initio calculations and experimental studies on simpler analogs like cyclopropanol provide a basis for these predictions. rsc.org The presence of two hydroxyl groups will lead to a broad O-H stretching band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be influenced by intra- and intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclopropyl and propyl groups are expected in the 2850-3000 cm⁻¹ region. The highly strained cyclopropane ring is known to exhibit characteristic C-H stretching vibrations at higher frequencies (around 3100 cm⁻¹) compared to unstrained alkanes. The spectrum will also show C-O stretching and O-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of predicted key IR vibrational frequencies for this compound, based on data from its constituent functional groups and analogs, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 | Hydroxyl |

| C-H Stretch (Cyclopropyl) | ~3100 | Cyclopropyl |

| C-H Stretch (Propyl) | 2850-3000 | Propyl |

| C-O Stretch | 1050-1260 | Alcohol |

| O-H Bend | 1330-1440 | Alcohol |

| CH₂ Bend | ~1465 | Alkane |

| CH₃ Bend | ~1375 | Alkane |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound would provide detailed information about its carbon skeleton and proton environments. Theoretical calculations of NMR chemical shifts for cyclopropane and its derivatives have shown that the protons on the cyclopropane ring experience a unique shielding effect due to the ring's electronic structure, causing them to resonate at an unusually high field (low ppm value). nih.govresearchgate.net For cyclopropane itself, the ¹H NMR chemical shift is around 0.22 ppm. nih.gov The substitution on the cyclopropane ring in this compound would alter these shifts, but the cyclopropyl protons are still expected to be in the upfield region of the spectrum.

The protons of the 2-hydroxypropyl group would exhibit more conventional chemical shifts. The proton on the carbon bearing the secondary alcohol (CH-OH) would be deshielded, as would the protons on the carbon adjacent to the cyclopropyl ring. The methyl group protons would be expected at a higher field. The chemical shifts of the hydroxyl protons are variable and depend on concentration, solvent, and temperature.

Quantum Chemical Calculations on Bond Breaking and Formation Processes

Quantum chemical calculations, particularly those employing DFT, are instrumental in elucidating the mechanisms of chemical reactions, including bond breaking and formation processes. For this compound, the most significant and computationally studied process is the ring-opening of the strained cyclopropane ring.

The high ring strain of cyclopropanols makes them susceptible to ring-opening reactions, which can be initiated by various reagents or conditions. rsc.org A common and well-studied pathway is the oxidative ring-opening, which proceeds through a radical mechanism. nih.govscite.ai

Oxidative Ring-Opening:

Quantum chemical calculations have shown that the oxidation of a cyclopropanol, for instance by a metal catalyst like Mn(III) or through electrochemical means, leads to the formation of a β-keto radical. nih.gov This process is initiated by the abstraction of the hydroxyl hydrogen atom, followed by homolytic cleavage of one of the C-C bonds of the cyclopropane ring.

For this compound, this process would involve the following steps:

Formation of an alkoxy radical: The hydroxyl group on the cyclopropane ring is oxidized, forming an alkoxy radical.

β-Scission: The strained C1-C2 (or C1-C3) bond of the cyclopropane ring undergoes homolytic cleavage (β-scission). This step is thermodynamically favorable due to the release of the ring strain. This bond breaking results in the formation of a stable β-keto radical on the propyl chain.

Further reactions: The resulting β-keto radical is a versatile intermediate that can undergo various subsequent reactions, such as intermolecular addition to unsaturated compounds or further oxidation. nih.gov

The energy barriers and reaction thermodynamics of these steps can be modeled using DFT calculations. Such calculations can predict the regioselectivity of the ring opening and the stability of the resulting radical intermediates. For instance, DFT calculations can help determine which of the C-C bonds in the substituted cyclopropane ring is more likely to break.

A simplified representation of the bond-breaking process is shown in the table below:

| Step | Description | Key Bond Changes |

| 1 | Oxidation of the cyclopropyl hydroxyl group. | O-H bond breaks |

| 2 | Homolytic cleavage of a C-C bond in the cyclopropane ring. | C-C bond breaks, C=O bond forms |

| 3 | Formation of a β-keto radical. | A new radical center is formed on a carbon atom. |

These computational studies are crucial for understanding the reactivity of cyclopropanol derivatives and for designing synthetic strategies that harness the unique chemical properties of the strained three-membered ring. rsc.org

Applications of 1 2 Hydroxypropyl Cyclopropanol in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate for Complex Molecular Architectures

The inherent reactivity of the cyclopropanol (B106826) moiety, combined with the stereochemical possibilities offered by the hydroxypropyl side chain, makes this compound a versatile building block for creating complex and biologically relevant molecules.

Building Block in Natural Product Total Synthesis

Cyclopropane (B1198618) rings are integral components of numerous natural products, including terpenoids, alkaloids, and fatty acid derivatives, often imparting unique biological activities. rsc.org The total synthesis of these complex molecules frequently relies on the strategic incorporation of cyclopropane-containing building blocks. rsc.orgmarquette.edunih.govrsc.org While direct applications of 1-(2-hydroxypropyl)cyclopropanol in completed natural product syntheses are not yet widely documented, its structure is analogous to key intermediates used in established synthetic routes.

For instance, the Simmons-Smith cyclopropanation of allylic alcohols is a cornerstone reaction for creating substituted cyclopropanes with high diastereoselectivity, a strategy employed in the synthesis of various natural products. marquette.edu The this compound scaffold can be envisioned as a product of such a reaction or a precursor to a more elaborate fragment. The presence of both a hydroxyl group and a cyclopropanol offers dual points for modification, allowing for its integration into larger, more complex structures. The principles of stereoselective cyclopropanation suggest that the chiral center on the hydroxypropyl group can direct the stereochemical outcome of reactions involving the cyclopropane ring. unl.ptnih.gov

Precursor for Novel Bioactive Scaffold Development

The search for new therapeutic agents is a driving force in medicinal chemistry, and cyclopropane-containing compounds are of significant interest due to their unique conformational properties and metabolic stability. nih.govnih.govbohrium.com Fused-cyclopropane rings, for example, introduce three-dimensionality into molecules, which can enhance binding to biological targets. nih.govbohrium.com

This compound serves as an excellent starting point for generating libraries of structurally diverse compounds for biological screening. The hydroxyl group can be readily oxidized, acylated, or converted into other functional groups, while the cyclopropanol ring can undergo a variety of ring-opening or rearrangement reactions. These transformations allow for the systematic modification of the scaffold to explore the structure-activity relationship (SAR) of new compound classes. The development of chemoenzymatic strategies for the synthesis and diversification of chiral cyclopropane scaffolds highlights the value of such building blocks in creating collections of optically active synthons for drug discovery. nih.gov

Synthon in Medicinal Chemistry and Agrochemical Research

The reactivity of cyclopropanols allows them to serve as precursors to a variety of other functional groups. For example, they can be converted to homoenolate equivalents, which are useful for forming carbon-carbon bonds. orgsyn.org This reactivity, coupled with the potential for stereocontrol, makes this compound a valuable tool for the synthesis of complex, biologically active molecules. Multicomponent reactions, which allow for the rapid assembly of complex structures, could potentially utilize cyclopropane-containing synthons to accelerate the discovery of new lead compounds. nih.gov

Role in the Development of New Synthetic Methodologies

Beyond its use as a building block, this compound and related structures are instrumental in the development of new synthetic methods that leverage the unique reactivity of the cyclopropane ring.

Stereoselective Transformations Leveraging Cyclopropanol Reactivity

The development of stereoselective reactions is a central theme in modern organic synthesis, as the biological activity of a molecule is often dependent on its three-dimensional structure. The cyclopropane ring, with its distinct stereochemical features, provides a rich platform for developing such transformations. unl.ptnih.gov Biocatalytic methods, for instance, have been developed for the diastereo- and enantioselective synthesis of cyclopropanol derivatives, demonstrating the potential for creating highly pure stereoisomers. nih.govacs.org

The chiral center in the 2-hydroxypropyl side chain of this compound can exert a significant influence on the stereochemical outcome of reactions at the cyclopropanol ring. This phenomenon, known as substrate control, is a powerful tool for achieving high levels of stereoselectivity. For example, in a Simmons-Smith type reaction on an allylic alcohol precursor to this compound, the existing stereocenter would direct the facial selectivity of the cyclopropanation. marquette.edu Furthermore, subsequent reactions on the cyclopropanol ring could be influenced by the stereochemistry of the side chain, enabling a "1,2-chirality transfer" to create new stereocenters with high fidelity. nih.gov

Table 1: Potential Stereoselective Transformations of a Precursor to this compound

| Reaction Type | Reagents | Expected Outcome | Stereochemical Influence |

| Asymmetric Cyclopropanation | Diethylzinc (B1219324), Diiodomethane | Formation of the cyclopropane ring | The stereocenter on the allylic alcohol precursor directs the approach of the zinc carbenoid. |

| Directed Reduction | Diisobutylaluminium hydride (DIBAL-H) | Reduction of a ketone adjacent to the cyclopropane | The stereochemistry of the hydroxypropyl side chain can direct the hydride delivery. |

| Epoxidation | m-Chloroperoxybenzoic acid (mCPBA) | Formation of an epoxide on a double bond adjacent to the cyclopropane | The hydroxyl group can direct the epoxidation to one face of the double bond. |

Cyclopropanol-Mediated Organic Transformations and Cascade Reactions

The chemistry of this compound is largely dictated by the high ring strain of the cyclopropane ring, which makes it susceptible to ring-opening reactions under various conditions. wikipedia.org These transformations often proceed through homoenolate-like intermediates, providing synthetic routes to compounds that are otherwise challenging to access.

The reactivity of the cyclopropanol moiety is a key feature. Cyclopropanols can act as synthons for propanal homoenolates. wikipedia.org In the case of this compound, this reactivity can be harnessed for various transformations. Under acidic, basic, or transition-metal-catalyzed conditions, the cyclopropane ring can undergo cleavage. vulcanchem.com For instance, acid-catalyzed hydration would likely lead to the formation of a diol through a carbocation intermediate. vulcanchem.com

Transition metals such as rhodium or palladium can facilitate the insertion into the C-C bonds of the cyclopropane ring, leading to the formation of allylic alcohols or ketones. vulcanchem.com Furthermore, zinc-catalyzed reactions of cyclopropanols can proceed via an enolized homoenolate. This has been demonstrated in the β-allylation of cyclopropanols with Morita–Baylis–Hillman carbonates, which retains the cyclopropane ring and forms cyclopropyl-fused α-alkylidene-δ-valerolactones. chemrxiv.org While this specific reaction was demonstrated on other cyclopropanols, a similar reactivity pattern could be anticipated for this compound, potentially leading to complex heterocyclic structures.

Cascade reactions involving cyclopropanols can lead to the rapid construction of molecular complexity. For example, donor-acceptor cyclopropanes, which can be synthesized via methods like the Corey-Chaykovsky reaction, are known to participate in a variety of transformations. nih.gov These include acting as synthetic equivalents of 1,3-dipoles in reactions with dipolarophiles. nih.gov Although this compound itself is not a classic donor-acceptor cyclopropane, its derivatives could be designed to participate in such cascade reactions.

The synthesis of substituted cyclopropanols can be achieved through various methods, including the Kulinkovich reaction of esters with Grignard reagents, which can yield cyclopropyl (B3062369) diols. organic-chemistry.org This suggests that the synthesis of this compound or its precursors is feasible within the established methodologies of organic synthesis.

Potential Derivatization for Specialized Chemical Applications (e.g., polymerizable monomers, functional materials)

The presence of two hydroxyl groups in this compound opens up numerous possibilities for its derivatization into specialized chemical products, such as polymerizable monomers and functional materials.

The hydroxyl groups can undergo standard functional group interconversions. For instance, esterification with acyl chlorides or anhydrides would yield the corresponding esters, which could modify the solubility and reactivity of the molecule. vulcanchem.com The secondary alcohol on the propyl chain could be selectively oxidized to a ketone, providing access to α-hydroxy ketone derivatives. vulcanchem.com

A significant potential application lies in polymer chemistry. The dual hydroxyl functionality makes this compound a candidate for polycondensation reactions, potentially leading to polyesters or polyethers with unique properties imparted by the cyclopropane rings. These rings could serve as cross-linking points, which may enhance the toughness and thermal stability of the resulting polymers. vulcanchem.com

Furthermore, the hydroxyl groups can be modified to introduce polymerizable functionalities. For example, reaction with allyl isocyanate can introduce allyl groups, which can then be polymerized or further functionalized via thiol-ene chemistry. researchgate.net This approach has been used for the functionalization of poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA), demonstrating the feasibility of modifying hydroxyl-containing polymers. researchgate.net A similar strategy could be applied to this compound to create novel monomers.

Another avenue for creating functional materials involves leveraging the ring strain of the cyclopropane. For instance, poly(glycidyl methacrylate) (PGMA), which contains reactive epoxide rings, can be functionalized through ring-opening reactions to create dual-functional materials. researchgate.net While a different three-membered ring, the principle of using a strained ring for post-polymerization modification could be conceptually applied to polymers derived from this compound.

Future Directions and Emerging Research Areas Pertaining to 1 2 Hydroxypropyl Cyclopropanol

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. For 1-(2-hydroxypropyl)cyclopropanol, future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of sustainability and atom economy.

Current methods for accessing substituted cyclopropanols, such as the Kulinkovich reaction, provide a foundation. organic-chemistry.org The Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, can be adapted to produce cyclopropyl (B3062369) diols from lactones or protected hydroxy esters. organic-chemistry.org A potential sustainable route to this compound could involve the Kulinkovich reaction of a readily available and potentially bio-based ester, such as ethyl lactate, after protection of the hydroxyl group.

Another promising avenue is the oxidative hydrolysis of cyclopropyl boron pinacolates. A scalable and diastereoselective protocol for synthesizing 2-substituted cyclopropanols using this method has been reported, which can be adapted to flow conditions for safer and larger-scale production. chemrxiv.org This approach offers a direct and chemoselective route to functionalized cyclopropanols and represents a significant step towards more sustainable manufacturing processes. chemrxiv.org

Future research should aim to:

Develop catalytic, asymmetric versions of these syntheses to control stereochemistry.

Explore the use of renewable starting materials and greener solvents.

Minimize the use of protecting groups to improve atom economy and reduce waste.

Exploration of Novel Catalytic Transformations and C-C/C-X Bond Activations

The strained C-C bonds of the cyclopropanol (B106826) ring are ripe for activation by transition metal catalysts, opening up a plethora of synthetic possibilities. While the ring-opening of cyclopropanols has been utilized to form β-substituted ketones, there is vast untapped potential for discovering new catalytic transformations. nih.gov

Recent advances have shown that iron, manganese, and cobalt catalysts can mediate the ring-opening of cyclopropanols for various coupling reactions. acs.orgacs.orgresearchgate.net For instance, manganese-catalyzed ring-opening coupling of cyclopropanols with enones provides an efficient route to 1,6-diketones under environmentally benign conditions. acs.org Zinc-catalyzed β-functionalization of cyclopropanols has also been demonstrated, proceeding via an "enolized homoenolate" intermediate. acs.org

Future research in this area should focus on:

Regio- and Stereoselective C-C Bond Activation: Developing catalysts that can selectively cleave either the C1-C2 or C1-C3 bond of the cyclopropane (B1198618) ring in this compound, leading to different product scaffolds. The hydroxyl group in the side chain could act as a directing group to control this selectivity.

C-H Activation: Exploring the catalytic activation of the C-H bonds on the cyclopropane ring or the propyl side chain for direct functionalization.

Novel Coupling Partners: Expanding the scope of coupling partners beyond what has been traditionally used, to include a wider range of electrophiles and nucleophiles.

A summary of potential catalytic transformations is presented in the table below.

| Catalyst System | Transformation | Potential Product from this compound |

| Iron (Fe) | Ring-opening and addition to alkenes | Functionalized 1,5-diketones |

| Manganese (Mn) | Ring-opening and coupling with enones | Substituted 1,6-diketones |

| Cobalt (Co) | Ring-opening and coupling with alkynes | β-Alkenyl ketones or cyclopentenols |

| Zinc (Zn) | β-Functionalization with retention of the cyclopropane ring | β-Allylated or otherwise functionalized cyclopropanol derivatives |

| Palladium (Pd) | Photoinduced C(sp³)–C(sp³) cross-coupling | Coupling with alkyl halides to form more complex structures |

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity and selectivity. For a molecule like this compound, with its multiple reactive sites and potential for complex reaction pathways, computational modeling will be crucial for guiding experimental work.

Recent density functional theory (DFT) calculations on Mn(III)-catalyzed reactions of cyclopropanols have revealed the feasibility of a metal-bound radical mechanism, which proceeds smoothly at room temperature, in contrast to a higher-energy free radical pathway. rsc.org Such studies provide valuable insights into the intermediates and transition states involved, which can be leveraged to design more efficient and selective catalysts. rsc.org

Future computational efforts should be directed towards:

Modeling Reaction Pathways: Systematically mapping the potential energy surfaces for various catalytic and non-catalytic reactions of this compound to identify the most favorable pathways and predict product distributions.

Catalyst Design: Using computational screening to identify new catalysts with enhanced activity and selectivity for specific transformations. The influence of ligands on the catalytic cycle can be modeled to fine-tune the catalyst's performance.

Understanding Stereoselectivity: Elucidating the origins of stereoselectivity in asymmetric reactions involving this compound, which will be critical for the synthesis of enantiomerically pure compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, scalability, and the ability to rapidly screen reaction conditions. The application of these technologies to the synthesis and transformation of this compound is a promising area for future research.

The synthesis of cyclopropanols has already been adapted to continuous-flow conditions. For example, a protocol for the Pd-catalyzed cyclopropanation of vinyl boron pinacolates was modified for flow, enabling the safe and scalable use of diazomethane. chemrxiv.org Furthermore, continuous-flow processes using immobilized catalysts have been developed for cyclopropanation reactions, demonstrating the potential for creating more sustainable and efficient synthetic systems. chemistryviews.org

Future research in this domain should explore:

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for novel transformations of this compound.

In-line Analysis: Integrating in-line analytical techniques (e.g., NMR, IR, MS) into flow systems to enable real-time monitoring and optimization of reactions.

Discovery of Undiscovered Chemical Reactivity Modalities and Transformations

The unique combination of a strained ring and a hydroxyl-containing side chain in this compound suggests that it may possess novel reactivity patterns that have yet to be discovered. Moving beyond the well-established ring-opening to form β-keto radicals or homoenolates, future research could uncover entirely new modes of chemical transformation.

One exciting possibility is the use of cyclopropanols as masked C(sp³)-nucleophiles in photoinduced palladium catalysis for C(sp³)–C(sp³) cross-coupling reactions. researchgate.net This approach could enable the formation of challenging carbon-carbon bonds under mild conditions. researchgate.net Additionally, radical-initiated tandem cyclizations starting from cyclopropanols have been shown to be effective for the synthesis of complex heterocyclic scaffolds like phenanthridines and oxindoles. nih.gov

Future exploratory research should investigate:

Domino and Cascade Reactions: Designing multi-step reaction sequences that are triggered by the selective opening or functionalization of the cyclopropanol ring, leading to the rapid construction of molecular complexity.

Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis to initiate novel transformations of this compound, potentially through single-electron transfer processes.

Electrochemistry: Investigating the electrochemical behavior of this compound to drive unique redox reactions.

Multi-Component Reactions and One-Pot Syntheses Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable for their efficiency and atom economy. The development of MCRs that incorporate this compound as a building block is a fertile ground for future research.

The ring-opening of cyclopropanols has been utilized in a three-component reaction with alkenes and tert-butyl hydroperoxide (TBHP), catalyzed by iron, to produce 5-oxo peroxides. acs.org This demonstrates the feasibility of using cyclopropanols in MCRs.

Future research should aim to:

Develop Novel MCRs: Design new MCRs where this compound acts as a key component, potentially as a source of a homoenolate or a β-keto radical that can be trapped by other reactants in the mixture.

One-Pot Syntheses: Create efficient one-pot procedures that combine the synthesis of this compound with its subsequent functionalization, avoiding the need for isolation and purification of the intermediate.

Stereoselective MCRs: Develop catalytic asymmetric MCRs to produce complex, chiral molecules in a single step.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxypropyl)cyclopropanol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols or ketones. For example, cyclopropanol derivatives can be synthesized via Simmons-Smith reactions using diiodomethane and zinc-copper couples, followed by hydroxypropylation using isopropanol under acidic catalysis. Purification via recrystallization or column chromatography ensures high purity (≥98%) . Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like ring-opening.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) via electrospray ionization (ESI) identifies molecular ions. For stereochemical analysis, chiral stationary-phase HPLC or polarimetry is recommended .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile steps, as cyclopropanol derivatives may release irritants. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage in amber glass under nitrogen at 4°C prevents degradation. Spill protocols involve neutralization with sodium bicarbonate and absorption via vermiculite .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

- Methodological Answer : Cross-validate data using Differential Scanning Calorimetry (DSC) for melting points and isothermal titration calorimetry (ITC) for solubility. Discrepancies often arise from polymorphic forms or residual solvents; X-ray crystallography or dynamic vapor sorption (DVS) can clarify these variables. Systematic literature reviews following EPA HPV guidelines ensure data robustness .

Q. How does the strained cyclopropanol ring influence the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The cyclopropanol ring undergoes acid-catalyzed ring-opening to form allylic alcohols or ketones. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants (k) dependent on pH and temperature. Computational modeling (DFT) predicts transition states, validated experimentally via isotopic labeling (e.g., ¹⁸O tracing) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Cytotoxicity assays (MTT/XTT) in human cell lines (e.g., HEK293) assess baseline toxicity. For targeted studies, enzyme inhibition assays (e.g., kinase profiling) or receptor-binding assays (radioligand displacement) are prioritized. In silico docking (AutoDock Vina) screens potential targets using crystal structures from the Protein Data Bank (PDB) .

Q. How can researchers address discrepancies in reported catalytic efficiencies for hydroxypropylation reactions?

- Methodological Answer : Compare reaction kinetics under standardized conditions (solvent, catalyst loading, temperature). Use Design of Experiments (DoE) to isolate variables (e.g., catalyst type: Lewis acids vs. Brønsted acids). Advanced statistical tools (ANOVA, multivariate regression) identify outliers and optimize parameters .

Methodological Notes

- Data Validation : Cross-reference peer-reviewed databases (PubChem, EPA DSSTox) and avoid non-curated sources .

- Stereochemical Complexity : For enantiomeric mixtures, employ chiral derivatization agents (e.g., Mosher’s acid) or supercritical fluid chromatography (SFC) .

- Safety Compliance : Adhere to CLP and GHS classifications; document risk assessments for institutional review boards (IRBs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.